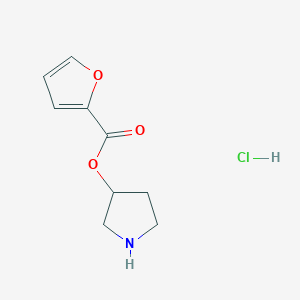
3-Pyrrolidinyl 2-furoate hydrochloride
Übersicht
Beschreibung
3-Pyrrolidinyl 2-furoate hydrochloride is a chemical compound with the molecular formula C_10H_14ClNO_3. It is a hydrochloride salt derived from 3-pyrrolidinyl 2-furoate, which is a derivative of pyrrolidine and furan. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidinyl 2-furoate hydrochloride typically involves the reaction of 3-pyrrolidinyl 2-furoate with hydrochloric acid. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process includes the purification steps to obtain a high-purity final product, which is then dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyrrolidinyl 2-furoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions typically yield alcohols and amines.
Substitution: Substitution reactions can produce a variety of substituted pyrrolidines and furans.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinyl 2-furoate hydrochloride is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Pyrrolidinyl 2-furoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
3-Pyrrolidinyl 2-furoate hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and functional groups.
Furan derivatives: These compounds contain the furan ring and may have different substituents and functional groups.
Hydrochloride salts: Other hydrochloride salts of organic acids may have similar properties but differ in their molecular structure.
Eigenschaften
IUPAC Name |
pyrrolidin-3-yl furan-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c11-9(8-2-1-5-12-8)13-7-3-4-10-6-7;/h1-2,5,7,10H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNCCAMBBYFSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)
![3-[3-(Benzyloxy)propyl]pyrrolidine](/img/structure/B1394695.png)




![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)

![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
